Compound Description: (3R,6R)-6-Methylpiperidin-3-yl)methanol (compound 3 in the reference) is a key intermediate in the synthesis of MK-6096, an orexin receptor antagonist. The reported synthesis highlights the preparation of this specific enantiomer using biocatalytic transamination and crystallization-induced dynamic resolution. []
Relevance: This compound shares the core piperidin-3-yl)methanol structure with [3-(3-methoxybenzyl)piperidin-3-yl]methanol. The key difference lies in the presence of a methyl substituent at the 6-position instead of a 3-methoxybenzyl group. This difference exemplifies a common structural modification strategy in medicinal chemistry, where exploring substitutions on the piperidine ring can lead to compounds with altered pharmacological profiles. []
Compound Description: Hu7691 (compound B5 in the reference) is a potent and selective Akt inhibitor with a significantly improved cutaneous safety profile compared to earlier analogs. This compound was developed to overcome the dose-limiting toxicity of other Akt inhibitors, specifically by minimizing Akt2 isozyme inhibition. []
Relevance: While Hu7691 shares the piperidinyl moiety with [3-(3-methoxybenzyl)piperidin-3-yl]methanol, it differs significantly in the overall structure. The presence of a piperidine ring as a core scaffold in both compounds highlights its significance in medicinal chemistry for developing inhibitors targeting various therapeutic areas. The distinct substituents and their arrangement on the piperidine ring in both compounds suggest they belong to different chemical classes with different pharmacological targets. []
Compound Description: This compound is a complex, substituted pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized for its anti-leukemic activity. It demonstrated promising cytotoxic potential against several human leukemia cell lines (HL60, K562, and U937 cells) in preliminary studies. []
Relevance: The presence of a piperidinyl moiety as part of a larger structure is the common feature between this compound and [3-(3-methoxybenzyl)piperidin-3-yl]methanol. This highlights the versatility of the piperidine scaffold in medicinal chemistry, as it appears in compounds with vastly different structures and biological activities. Notably, the piperidine attachment point differs between the two (3-position vs. 4-position), which could significantly impact their conformational flexibility and binding interactions with biological targets. []
1-(Piperidin-3-yl)thymine Amides
Compound Description: A series of 1-(piperidin-3-yl)thymine amides were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis TMPK (MtbTMPK). This class of compounds was designed based on modeling studies and demonstrated reasonable inhibitory activity against MtbTMPK. []
Relevance: The 1-(piperidin-3-yl)thymine amides, particularly compound 4g, are structurally related to [3-(3-methoxybenzyl)piperidin-3-yl]methanol through the shared piperidin-3-yl core. The presence of the thymine moiety and amide linker in 4g instead of the 3-methoxybenzyl group in [3-(3-methoxybenzyl)piperidin-3-yl]methanol signifies the exploration of diverse chemical modifications at the 3-position of the piperidine ring. These modifications can modulate physicochemical properties and biological activities, ultimately guiding the development of potent and selective inhibitors against specific targets like MtbTMPK. []
Compound Description: AZD7762 (compound 4 in the reference) is a checkpoint kinase inhibitor that acts on CHK1 and CHK2. It was developed through structure-based design and optimization of thiophenecarboxamide ureas, resulting in a potent inhibitor with excellent cellular potency and selectivity. []
Relevance: While AZD7762 shares the piperidinyl group with [3-(3-methoxybenzyl)piperidin-3-yl]methanol, the core structure and the overall chemical class differ significantly. The inclusion of AZD7762 highlights the use of piperidine as a common building block in medicinal chemistry, showcasing its adaptability to various chemical modifications and its presence in compounds with distinct pharmacological profiles and targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.